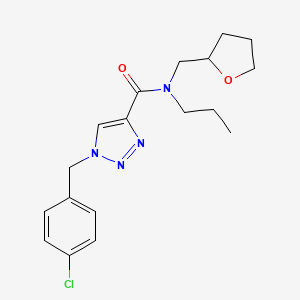![molecular formula C22H24ClN5O3 B6010771 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B6010771.png)
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound that features a benzimidazole core linked to a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both benzimidazole and pyrazole moieties suggests that it may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling.
Benzimidazole Synthesis: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be formed by reacting hydrazine with 1,3-diketones under reflux conditions.
Coupling Reaction: The final step involves coupling the benzimidazole and pyrazole intermediates using a suitable linker, such as a chloromethyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole or pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant share the pyrazole ring and are known for their anti-inflammatory and analgesic properties.
Uniqueness
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine is unique due to the combination of benzimidazole and pyrazole moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-28(12-20-25-16-6-5-15(23)9-17(16)26-20)11-14-10-24-27-21(14)13-7-18(29-2)22(31-4)19(8-13)30-3/h5-10H,11-12H2,1-4H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYAPSFNDMSXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC(=C(C(=C2)OC)OC)OC)CC3=NC4=C(N3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B6010691.png)
![methyl 5-(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6010692.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6010700.png)
![N-(1-ADAMANTYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA](/img/structure/B6010705.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6010741.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6010744.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)

![2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide](/img/structure/B6010760.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)
